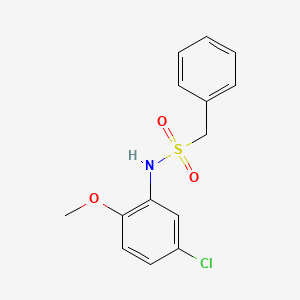![molecular formula C16H14N2O3S B5848803 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)
N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide, commonly known as DMXAA, is a synthetic compound that has been widely studied for its potential in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. DMXAA has also been studied in combination with other cancer treatments, such as radiation therapy and chemotherapy, to enhance their efficacy. In addition, DMXAA has been investigated for its potential in treating viral infections and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which can induce tumor cell death. DMXAA may also inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It can induce fever, hypotension, and thrombocytopenia in humans. In preclinical models, DMXAA has been shown to increase the permeability of tumor blood vessels, allowing for the infiltration of immune cells. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA for lab experiments is that it has a well-established synthesis method, allowing for consistent production of the compound. DMXAA is also relatively stable and can be stored for long periods of time. However, DMXAA has limited solubility in water, which can make it difficult to administer in some experiments. In addition, DMXAA has been shown to have variable effects in different tumor models, which can make it challenging to predict its efficacy.
Direcciones Futuras
For DMXAA research include the development of analogs with improved solubility and efficacy and investigating its potential in treating other diseases.
Métodos De Síntesis
DMXAA is synthesized using a multi-step process that involves the reaction of 2-methyl-4'-nitroacetophenone with pyrrolidine and potassium hydroxide to form a pyrrolidinone intermediate. The intermediate is then reacted with 2-chloro-4-methylthiophene-3-carboxylic acid to form DMXAA. This synthesis method has been optimized over the years, resulting in high yields of DMXAA.
Propiedades
IUPAC Name |
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-9-11(18-14(19)6-7-15(18)20)4-5-12(10)17-16(21)13-3-2-8-22-13/h2-5,8-9H,6-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVOYUSHEGEIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5848737.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)




![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



